An In-depth Technical Guide to 5-Chloro-2-fluorobenzotrifluoride (CAS No. 89634-74-2)
An In-depth Technical Guide to 5-Chloro-2-fluorobenzotrifluoride (CAS No. 89634-74-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzotrifluoride, a key fluorinated building block in modern organic synthesis. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the benzene ring imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document delves into its physicochemical properties, explores plausible synthetic routes, discusses its chemical reactivity with mechanistic insights, and outlines its significant applications. Furthermore, it provides detailed protocols for its synthesis, purification, and analysis, underpinned by safety and handling guidelines. This guide is intended to be a critical resource for scientists and researchers engaged in the design and development of novel chemical entities.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties.[1] The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. 5-Chloro-2-fluorobenzotrifluoride (also known as 4-chloro-1-fluoro-2-(trifluoromethyl)benzene) is a prime example of a strategically designed intermediate that leverages the synergistic effects of its substituents. The interplay between the electron-withdrawing trifluoromethyl and chloro groups, and the ortho-directing fluoro group, creates a unique platform for a variety of chemical transformations. This guide will serve as an in-depth resource for understanding and utilizing this versatile compound in research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
Physical and Chemical Properties
The key physicochemical properties of 5-Chloro-2-fluorobenzotrifluoride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89634-74-2 | [2][3] |
| Molecular Formula | C₇H₃ClF₄ | [2][3] |
| Molecular Weight | 198.54 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][3] |
| Purity | Min. 98.0% (GC) | [2][3] |
| Specific Gravity | 1.45 | [2] |
| Refractive Index | 1.44 | [2] |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region (approx. 7.0-7.8 ppm) due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will be characterized by the large C-F coupling constants for the carbons directly attached to fluorine and the trifluoromethyl group. The trifluoromethyl carbon signal will appear as a quartet.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom on the ring and another for the trifluoromethyl group. The chemical shifts are influenced by the other substituents on the ring.[4][5][6]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to C-F and C-Cl stretching vibrations, as well as characteristic peaks for the aromatic ring.
Synthesis and Purification
The synthesis of 5-Chloro-2-fluorobenzotrifluoride typically involves multi-step processes starting from more readily available precursors. The following section outlines a plausible and commonly employed synthetic strategy.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical synthetic approach involves the introduction of the substituents onto a benzotrifluoride core. A common strategy is the nitration of a suitable precursor followed by reduction and a Sandmeyer-type reaction to introduce the chloro group.
Caption: Retrosynthetic analysis of 5-Chloro-2-fluorobenzotrifluoride.
Detailed Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzotrifluoride
This protocol is an illustrative example based on established chemical transformations for similar compounds.
Step 1: Nitration of 2-Fluorobenzotrifluoride
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To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) cooled to 0-5 °C in an ice bath, slowly add 2-fluorobenzotrifluoride (0.1 mol).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro intermediate.
Step 2: Reduction of the Nitro Intermediate
-
To a mixture of the crude nitro intermediate (0.08 mol) and ethanol (100 mL), add iron powder (0.24 mol) and concentrated hydrochloric acid (5 mL).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino intermediate.
Step 3: Sandmeyer Reaction to Introduce the Chloro Group
-
Dissolve the crude amino intermediate (0.07 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.077 mol) in water (10 mL) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (0.084 mol) in concentrated hydrochloric acid (20 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude 5-Chloro-2-fluorobenzotrifluoride can be purified by fractional distillation under reduced pressure to obtain a product with a purity of ≥98.0%.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 5-Chloro-2-fluorobenzotrifluoride is governed by the electronic effects of its substituents.
Caption: Influence of substituents on the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing trifluoromethyl group, along with the chloro and fluoro substituents, activates the aromatic ring towards nucleophilic aromatic substitution.[7] The positions ortho and para to the trifluoromethyl group are particularly activated. The fluorine atom, being a better leaving group in SNAr reactions than chlorine under certain conditions, can be selectively displaced by nucleophiles. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, providing a versatile platform for further molecular elaboration.
Electrophilic Aromatic Substitution (SEAr)
Conversely, the electron-withdrawing nature of the substituents deactivates the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[8][9] If forced under harsh conditions, substitution would be directed by the ortho, para-directing, though deactivating, chloro and fluoro groups, and meta to the trifluoromethyl group.
Applications in Synthesis
5-Chloro-2-fluorobenzotrifluoride is a valuable intermediate in the synthesis of high-value-added products, particularly in the pharmaceutical and agrochemical sectors.
Pharmaceutical Intermediates
This compound serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). For example, it can be a precursor to intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. While direct synthesis of celecoxib from this specific intermediate is not the primary route, analogous structures are crucial in forming the pyrazole core of celecoxib and its derivatives.[2][10][11][12]
Agrochemical Synthesis
In the agrochemical industry, 5-Chloro-2-fluorobenzotrifluoride is utilized in the preparation of advanced herbicides and fungicides. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final product. For instance, it can be a precursor in the synthesis of pyrazole-carboxamide fungicides like Bixafen, where the substituted phenyl ring is a critical component of the molecule's structure.[13][14][15][16]
Analytical Methods for Quality Control
Ensuring the purity and identity of 5-Chloro-2-fluorobenzotrifluoride is crucial for its successful application in multi-step syntheses.
Gas Chromatography (GC)
A standard method for assessing the purity of 5-Chloro-2-fluorobenzotrifluoride is gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Illustrative GC Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
This method allows for the separation of the target compound from starting materials, by-products, and residual solvents.[17]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can also be employed for purity analysis, particularly for non-volatile impurities.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[18]
-
Column Temperature: 30 °C.
This technique is useful for quantifying the purity and identifying any non-volatile impurities.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 5-Chloro-2-fluorobenzotrifluoride.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-fluorobenzotrifluoride is a highly functionalized aromatic compound with significant utility in modern organic synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex molecules, making it an indispensable intermediate in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, and is intended to empower researchers to effectively and safely utilize this valuable building block in their synthetic endeavors.
References
- 1. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. labproinc.com [labproinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 13. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 16. CN103333112A - Preparation and application of bixafen type derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Fluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
5-Chloro-2-fluorobenzotrifluoride
Meisenheimer Complex (Resonance Stabilized)
N-substituted-4-chloro-2-(trifluoromethyl)aniline
